N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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Overview
Description
“N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide” is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an isopropyl group, a nitrophenyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions of phenyl derivatives.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
“N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
Uniqueness
The presence of the isopropyl group in “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide” may confer unique steric and electronic properties, potentially affecting its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8(2)12-15-16-13(21-12)14-11(18)7-9-5-3-4-6-10(9)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREMSRSBFWREKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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